REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C[Si](C)(C)[C:9]#[C:10][C:11]1[S:15][CH:14]=[N:13][C:12]=1[CH2:16][OH:17].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO>[C:10]([C:11]1[S:15][CH:14]=[N:13][C:12]=1[CH2:16][OH:17])#[CH:9] |f:0.1.2|
|
Name
|
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
[5-[2-(trimethylsilyl)ethynyl]thiazol-4-yl]-methanol
|
Quantity
|
6.02 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC1=C(N=CS1)CO)(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with 90 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 12 ml of 5% sodium bicarbonate water and 12 ml of 20% brine in that order
|
Type
|
ADDITION
|
Details
|
was treated with 0.8 g of activated carbon and anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
Toluene (15 ml) was added to the organic layer
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(N=CS1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |